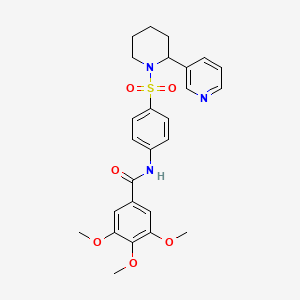

3,4,5-trimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Description

This compound (hereafter referred to as Compound A) features a benzamide core substituted with 3,4,5-trimethoxy groups. The sulfonyl-linked phenyl group is further modified by a piperidine ring bearing a pyridin-3-yl substituent. The sulfonyl-piperidine-pyridine moiety may enhance binding affinity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6S/c1-33-23-15-19(16-24(34-2)25(23)35-3)26(30)28-20-9-11-21(12-10-20)36(31,32)29-14-5-4-8-22(29)18-7-6-13-27-17-18/h6-7,9-13,15-17,22H,4-5,8,14H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDGSXJOAPTLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.

Mode of Action

The tmp group is known to play a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer. This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Compounds containing the tmp group have been associated with various bioactivity effects, indicating their potential to affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that the compound is a solid form, which might impact its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Compounds containing the tmp group have displayed notable anti-cancer effects, suggesting that this compound might have similar effects.

Biological Activity

3,4,5-trimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a complex organic compound with significant potential in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a benzamide core substituted with three methoxy groups and a sulfonyl group attached to a piperidine ring, which is further linked to a pyridine moiety. This unique configuration contributes to its biological activity.

Research indicates that this compound acts as a protein kinase inhibitor , which is crucial in the treatment of various diseases, particularly cancers that are driven by aberrant kinase activity. The inhibition of protein kinases can disrupt signaling pathways that promote cell proliferation and survival.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro assays have shown that this compound exhibits significant antiproliferative effects on various cancer cell lines, including HCC827 (non-small cell lung cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines .

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| HCC827 | 5.2 | Significant growth inhibition |

| A549 | 8.1 | Moderate growth inhibition |

| MCF-7 | 6.4 | Strong antiproliferative effect |

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, which could be beneficial in conditions like rheumatoid arthritis .

Antimicrobial Activity

In addition to its anticancer properties, the compound has displayed antimicrobial activity against several bacterial strains. It was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on the efficacy of this compound against human colorectal cancer cells demonstrated that it induced apoptosis through the intrinsic pathway by activating caspase cascades .

- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects using an LPS-induced mouse model. Treatment with this compound significantly reduced paw edema and inflammatory markers compared to controls .

Comparison with Similar Compounds

Compound B: 3,4,5-Trimethoxy-N-(2-{[(Pyridin-3-ylmethyl)Carbamoyl]Phenyl}Benzamide

Key Differences :

- Substituent : Replaces the sulfonyl-piperidine-pyridine group in Compound A with a carbamoyl-linked pyridin-3-ylmethyl chain.

- Molecular Formula : C24H24N3O5 (exact mass: 458.17 g/mol).

Implications :

The absence of sulfonyl and piperidine groups may reduce steric hindrance, favoring interactions with flat binding pockets. However, the carbamoyl group’s polarity could limit membrane permeability.

Compound C: 3,4,5-Trimethoxy-N-(4-{[(5-Methyl-3-Isoxazolyl)Amino]Sulfonyl}Phenyl)Benzamide

Key Differences :

- Heterocycle : Substitutes the piperidine-pyridine moiety with a 5-methylisoxazole-sulfamoyl group.

- Electronic Effects: The isoxazole ring introduces metabolic stability due to its resistance to oxidative degradation.

- Molecular Formula : C20H21N3O7S (exact mass: 447.46 g/mol).

Implications :

The sulfamoyl linkage to isoxazole may alter target selectivity, particularly in enzymes sensitive to heterocyclic sulfonamides (e.g., carbonic anhydrases).

Comparative Data Table

| Parameter | Compound A | Compound B | Compound C |

|---|---|---|---|

| Core Structure | 3,4,5-Trimethoxybenzamide | 3,4,5-Trimethoxybenzamide | 3,4,5-Trimethoxybenzamide |

| Key Substituent | 4-((2-(Pyridin-3-yl)Piperidin-1-yl)Sulfonyl)Phenyl | 2-{[(Pyridin-3-ylmethyl)Carbamoyl]Phenyl} | 4-{[(5-Methyl-3-Isoxazolyl)Amino]Sulfonyl}Phenyl |

| Functional Groups | Sulfonyl, Piperidine, Pyridine | Carbamoyl, Pyridinylmethyl | Sulfamoyl, Isoxazole |

| Molecular Weight (g/mol) | ~520–550 (estimated) | 458.17 | 447.46 |

| Potential Advantages | Enhanced binding affinity via sulfonyl-piperidine-pyridine | Improved solubility | Metabolic stability, lipophilicity |

| Limitations | Possible metabolic instability in piperidine ring | Reduced membrane permeability | Limited hydrogen-bonding capacity |

Research Findings and Implications

- Compound A : The sulfonyl-piperidine-pyridine group likely enhances interactions with hydrophobic pockets in targets like kinases or GPCRs. However, the piperidine ring may undergo CYP450-mediated oxidation, necessitating structural optimization for pharmacokinetics .

- Compound B : The carbamoyl group’s polarity may render it unsuitable for blood-brain barrier penetration but ideal for peripheral targets (e.g., inflammatory enzymes) .

- Compound C : The isoxazole-sulfamoyl motif is associated with prolonged half-life in preclinical studies, making it a candidate for chronic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.